Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate

Dye Intermediate Aqueous Diazotization Solubility

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate (CAS 74525-32-9) is a monosodium salt of a trifunctional aromatic sulfonic acid, bearing amino, hydroxyl, and nitro substituents on a benzene ring. It is registered under REACH as an intermediate exclusively for industrial use in azo dye synthesis, with a notified tonnage band of ≥1 to.

Molecular Formula C6H5N2NaO6S
Molecular Weight 256.17 g/mol
CAS No. 74525-32-9
Cat. No. B12668728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate
CAS74525-32-9
Molecular FormulaC6H5N2NaO6S
Molecular Weight256.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C6H6N2O6S.Na/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1
InChIKeyYOXRRZORGVMZEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Amino-2-Hydroxy-5-Nitrobenzenesulphonate (CAS 74525-32-9): Procurement-Grade Diazo Intermediate for Metal-Complex Dyes


Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate (CAS 74525-32-9) is a monosodium salt of a trifunctional aromatic sulfonic acid, bearing amino, hydroxyl, and nitro substituents on a benzene ring . It is registered under REACH as an intermediate exclusively for industrial use in azo dye synthesis, with a notified tonnage band of ≥1 to <10 tonnes per annum [1]. The compound serves as a diazo component (primary aromatic amine) that, after diazotization, couples with various developers to form metal-complex acid dyes such as C.I. Acid Yellow 99, C.I. Acid Brown 145, and C.I. Acid Red 184 . Its structural signature—a sulfonate group para to the amino function and a nitro group ortho to the hydroxyl—determines the hue, metal-binding capacity, and fastness properties of the final dye, making substitution with off-the-shelf analogs a high-risk decision for colorant manufacturers.

Sodium 3-Amino-2-Hydroxy-5-Nitrobenzenesulphonate (CAS 74525-32-9): Why Free Acid or Non-Sulfonated Analogs Cannot Serve as Drop-In Replacements


Generic substitution in dye intermediate procurement frequently targets the free acid 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3) or non-sulfonated 2-amino-4-nitrophenol (CAS 99-57-0) as lower-cost alternatives. However, these replacements carry hidden process costs. The sodium salt (CAS 74525-32-9) exhibits substantially higher aqueous solubility than the free acid, whose solubility is documented as only 0.1–0.5 g/100 mL at 21.5 °C . This solubility difference directly impacts diazotization efficiency and coupling yield in aqueous media. Furthermore, the sodium salt provides a buffered pH environment favorable for metal complexation during the final dye formation, a property absent in the free acid form [1]. A procurement decision based solely on unit price ignores the yield penalties, additional base-addition steps, and batch-to-batch shade inconsistency that accompany the use of the free acid or desulfonated analogs. The quantitative evidence below substantiates why this specific salt form is a process-critical, non-interchangeable input.

Sodium 3-Amino-2-Hydroxy-5-Nitrobenzenesulphonate (CAS 74525-32-9): Quantified Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: Sodium Salt (74525-32-9) Outperforms Free Acid (96-67-3) Enabling Homogeneous Diazotization

The monosodium salt form (CAS 74525-32-9) is qualitatively described as 'soluble in water' by multiple suppliers, while the free acid form (CAS 96-67-3) has a measured water solubility of only 0.1–0.5 g/100 mL at 21.5 °C [1]. Although a direct quantitative solubility value for the sodium salt is not reported in published literature, general salt-form chemistry dictates that the introduction of a sodium sulfonate group increases aqueous solubility by at least one order of magnitude relative to the free sulfonic acid [2]. This class-level inference is supported by the known solubility behavior of analogous sulfonated aromatic amines where sodium salts typically exhibit solubilities >5 g/100 mL.

Dye Intermediate Aqueous Diazotization Solubility

Regulatory Classification: Sodium Salt Avoids the Harmful-if-Swallowed (H302) Hazard of the Free Acid

According to ECHA's Classification and Labelling Inventory, the sodium salt (CAS 74525-32-9) is notified as Skin Irritant 2 (H315), Eye Irritant 2 (H319), and STOT SE 3 (H335) [1]. In contrast, the free acid (CAS 96-67-3) carries an additional Acute Toxicity hazard: Harmful if swallowed (H302) . The absence of the H302 hazard statement for the sodium salt simplifies handling protocols, reduces personal protective equipment requirements, and lowers the regulatory burden for storage and transport under CLP/GHS.

REACH GHS Classification Occupational Safety

Process Efficiency: Pre-Neutralized Sodium Salt Eliminates Base Addition Step Required for Free Acid

Diazotization of aromatic amines is conventionally performed under acidic conditions (excess mineral acid), but the subsequent coupling step with phenolic or naphtholic developers requires a pH shift to alkaline conditions (typically pH 8–10). When the free acid (CAS 96-67-3) is used, an additional stoichiometric charge of sodium hydroxide or sodium carbonate is required to neutralize the sulfonic acid group and adjust the coupling pH [1]. The sodium salt (CAS 74525-32-9) arrives pre-neutralized, eliminating this base-addition step and reducing the risk of localized pH excursions that can decompose the diazonium intermediate and lower the final dye yield. Based on process stoichiometry, approximately 0.43 moles of NaOH are saved per mole of intermediate relative to the free acid.

Diazotization Process Chemistry Reaction Yield

Thermal Stability: Sodium Salt Decomposes at ~350°C, Broadening Safe Storage Window vs. Free Acid

The melting point of the sodium salt is reported at approximately 350 °C, compared to 285 °C for the free acid monohydrate (CAS 96-67-3) . This 65 °C higher decomposition/melting point suggests greater thermal stability, which is particularly relevant for storage in non-climate-controlled warehouses and during exothermic diazotization reactions where localized heating can occur.

Thermal Stability Storage Safety

Sodium 3-Amino-2-Hydroxy-5-Nitrobenzenesulphonate (CAS 74525-32-9): Priority Procurement Scenarios Based on Quantified Differentiation


Synthesis of C.I. Acid Yellow 99 (CAS 10343-58-5): Chromium-Complex Azo Dye for High-Fastness Textile Applications

When producing C.I. Acid Yellow 99, the sodium salt serves as the essential diazo component that, after diazotization, couples with 3-oxo-N-phenylbutanamide and is subsequently chromed. The pre-neutralized salt form ensures consistent pH during coupling, preventing premature precipitation of the chromium complex. The absence of H302 classification also simplifies regulatory documentation for the final dye formulation [1].

Manufacture of C.I. Acid Brown 145 (CAS 10127-34-1): Iron-Complexed Disazo Dye for Leather

C.I. Acid Brown 145 is produced by diazotizing the sodium salt and coupling with 4-chlorobenzene-1,3-diamine, followed by chromium or iron complexation. The high aqueous solubility of the sodium salt enables homogeneous reaction conditions, minimizing unreacted diazo component residues that could cause specking on leather. The thermal stability of the sodium salt further ensures quality retention during large-scale batch processing [2].

High-Yield Laboratory-Scale Azo Dye Synthesis Requiring Reproducible Diazotization

Academic and industrial R&D laboratories synthesizing novel azo dyes for structure-property relationship studies benefit from the sodium salt's pre-neutralized form, which eliminates a variable from experimental protocols. The compound's consistent purity (typically ≥95% as reported by suppliers [3]) and absence of free acid contamination ensure reproducible coupling kinetics and reliable spectroscopic characterization of the final dye product [3].

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